![molecular formula C17H19NO2 B2556516 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone CAS No. 861207-70-7](/img/structure/B2556516.png)
1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone” is a compound with the CAS Number: 861207-70-7. It has a molecular weight of 269.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 269.34 .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Applications
Indole synthesis has been a significant area of interest in organic chemistry, given the biological and pharmaceutical importance of indole and its derivatives. A comprehensive review of indole synthesis methods classifies them into several types based on the bond formation strategies in the indole ring. These methods are crucial for constructing the indole core, a common structure in natural products and pharmaceuticals. The review highlights the importance of indole synthesis in developing new medicinal compounds, showcasing the relevance of such chemical transformations in creating structurally complex and biologically active molecules (Taber & Tirunahari, 2011).
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Food
Research on OPAHs, which share structural similarities with indole derivatives by having aromatic systems with oxygen-containing functional groups, has shown their potential toxicity but also their occurrence in the environment and food. The study on OPAHs can shed light on the environmental and health-related aspects of indole derivatives, considering their presence in various biological systems and potential effects (Ma & Wu, 2022).
Hydroxycoumarins: Bioactive Heterocyclic Compounds
Hydroxycoumarins, another class of bioactive heterocyclic compounds, have been extensively studied for their chemical, photochemical, and biological properties. This research is relevant to the study of "1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone" as it provides insights into the development of synthetic strategies and understanding the biological activities of complex heterocyclic compounds. The review emphasizes the synthesis routes, reactivity, and applications of 3-hydroxycoumarin, suggesting the potential for similar investigations into indole derivatives (Yoda, 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
1-[1-(cyclohexanecarbonyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFIYHDYPOERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

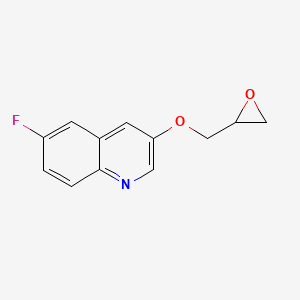
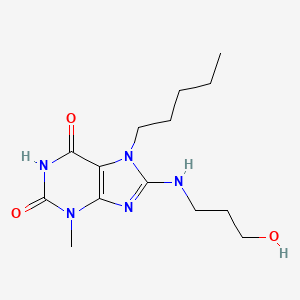
![4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide](/img/structure/B2556437.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2556439.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
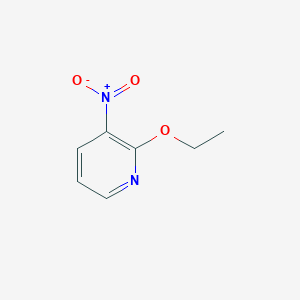
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
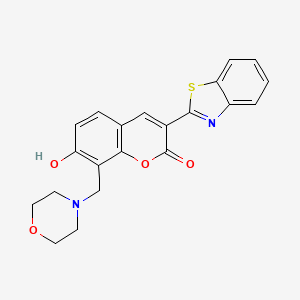
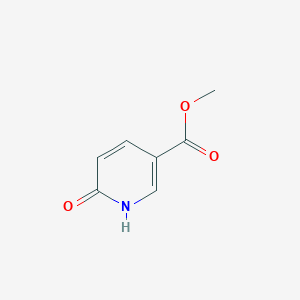
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)